3-ブロモ-L-チロシン

概要

説明

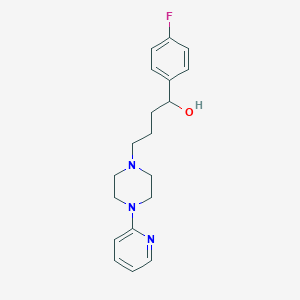

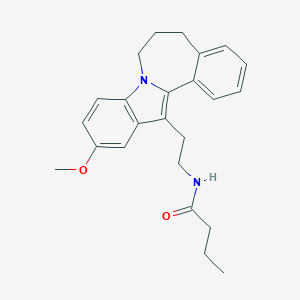

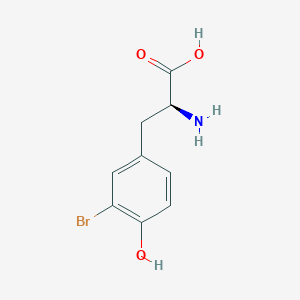

3-Bromo-L-tyrosine: is a brominated derivative of the amino acid L-tyrosine. It is characterized by the presence of a bromine atom at the third position of the benzene ring in the tyrosine molecule. This compound is found naturally in marine organisms, particularly sponges, and serves as a structural element for various marine bromotyrosine alkaloids with potent antimicrobial, antitumor, and antimalarial activities .

科学的研究の応用

3-Bromo-L-tyrosine has several scientific research applications, including:

作用機序

Target of Action

3-Bromo-L-tyrosine is a derivative of L-tyrosine . It is a bromoamino acid that comprises an L-tyrosine core with a bromo-substituent ortho to the hydroxy group on the benzene ring

Biochemical Pathways

3-Bromo-L-tyrosine is a common metabolite of L-tyrosine in marine organisms, particularly in sponges . It serves as the basic structural element for an important class of marine bromotyrosine alkaloids . These alkaloids have potent antimicrobial, antitumor, and antimalarial activities . .

Result of Action

3-Bromo-L-tyrosine and 3,5-dibromo-L-tyrosine are produced by the action of myeloperoxidase in humans, and serve as markers in urine for immune stimulation and oxidative stress . They are also useful intermediates in the synthesis of some marine bromotyrosine alkaloids . .

生化学分析

Biochemical Properties

3-Bromo-L-tyrosine is involved in the preparation and synthesis of polyclonal antibodies that work against brominated protein related allergic responses and afflictions . It is also effective in asthma control and prediction in children .

Cellular Effects

In B16F10 melanoma cells treated with α-melanocyte-stimulating hormone, 3-Bromo-L-tyrosine suppressed both melanin production and tyrosinase activity . This suggests that 3-Bromo-L-tyrosine can influence cell function by modulating enzyme activity and cellular metabolism.

Molecular Mechanism

3-Bromo-L-tyrosine has been shown to interact competitively with the tyrosinase enzyme, with greater affinity for the active site of tyrosinase than the positive control . This suggests that it exerts its effects at the molecular level through binding interactions with biomolecules and potentially influencing changes in gene expression.

準備方法

Synthetic Routes and Reaction Conditions: 3-Bromo-L-tyrosine can be synthesized from L-tyrosine through a bromination reaction. One efficient method involves reacting L-tyrosine with 1.2 equivalents of dimethyl sulfoxide (DMSO) in hydrobromic acid (HBr) and acetic acid (AcOH). The reaction mixture is warmed to 65°C for 2 hours, resulting in the formation of 3-Bromo-L-tyrosine .

Industrial Production Methods: While specific industrial production methods for 3-Bromo-L-tyrosine are not extensively documented, the laboratory-scale synthesis methods can be scaled up for industrial production. The use of controlled bromination reactions with appropriate safety measures can facilitate the production of this compound in larger quantities .

化学反応の分析

Types of Reactions: 3-Bromo-L-tyrosine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction Reactions: The bromine atom can be reduced to form L-tyrosine.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of suitable nucleophiles.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction Reactions: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

Major Products Formed:

Substitution Reactions: Various substituted tyrosine derivatives.

Oxidation Reactions: Quinones and other oxidized products.

Reduction Reactions: L-tyrosine and other reduced derivatives.

類似化合物との比較

3,5-Dibromo-L-tyrosine: Another brominated derivative of L-tyrosine with two bromine atoms at the third and fifth positions of the benzene ring.

3-Chloro-L-tyrosine: A chlorinated derivative of L-tyrosine with a chlorine atom at the third position of the benzene ring.

3-Nitro-L-tyrosine: A nitrated derivative of L-tyrosine with a nitro group at the third position of the benzene ring.

Uniqueness of 3-Bromo-L-tyrosine: 3-Bromo-L-tyrosine is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. Its presence in marine organisms and its role as an intermediate in the synthesis of bioactive marine alkaloids highlight its significance in natural product chemistry and biomedical research .

特性

IUPAC Name |

(2S)-2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWOSUKIFQMEIF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38739-13-8 | |

| Record name | (2S)-2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-Bromo-L-tyrosine as a biomarker in clinical research?

A1: 3-Bromo-L-tyrosine (3-BT) has been investigated as a potential biomarker for inflammation, oxidative stress, and cancer. A study analyzing plasma samples from colorectal cancer patients found significantly elevated levels of 3-BT compared to healthy controls. [] Interestingly, 3-BT levels were lower in patients with advanced cancer, suggesting its potential role in disease progression. [] Furthermore, the study highlighted that 3-BT dynamics in the early postoperative period were influenced by surgical procedures and postoperative complications like surgical site infections. []

Q2: How is 3-Bromo-L-tyrosine incorporated into natural products?

A2: 3-Bromo-L-tyrosine serves as a building block in the biosynthesis of certain natural products, particularly in marine organisms. For instance, it is a precursor to miuraenamide A, a cyclodepsipeptide with antifungal properties produced by the myxobacterium Paraliomyxa miuraensis. [] The biosynthesis of miuraenamide A involves a halogenase enzyme that specifically incorporates bromine onto the tyrosine residue. []

Q3: Can you elaborate on the analytical techniques employed in studying 3-Bromo-L-tyrosine?

A3: Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is a key analytical method for quantifying 3-Bromo-L-tyrosine in biological samples like plasma. [] This technique enables sensitive and specific detection of 3-BT, even without an extract purification step. [] Researchers have developed and validated LC-MS/MS methods for the simultaneous analysis of 3-BT alongside other halogenated tyrosine derivatives, demonstrating its utility in studying these compounds in a biological context. []

Q4: What is the role of 3-Bromo-L-tyrosine in the development of new antibiotics?

A4: The discovery of 3-Bromo-L-tyrosine within the structure of miuraenamide A highlights its importance in the development of new antibiotics. [] Miuraenamide A exhibits antifungal activity, and understanding the biosynthetic pathway involving 3-BT could lead to producing novel analogs with enhanced activity or a broader spectrum of action. [] Furthermore, manipulating the biosynthetic gene cluster responsible for miuraenamide A production could lead to the development of more efficient production methods for this antibiotic. []

Q5: Are there studies examining the conformational properties of peptides containing 3-Bromo-L-tyrosine?

A5: Research has explored the conformational behavior of peptides containing 3-Bromo-L-tyrosine. One study investigating the circular dichroic (CD) spectra of poly(L-tyrosine, 3-bromo-L-tyrosine) in trimethylphosphate revealed a two-component behavior. [] This suggests that both L-tyrosine and 3-Bromo-L-tyrosine maintain their distinct side-chain conformations within the peptide structure. [] The findings provide valuable insights into the structural implications of incorporating 3-Bromo-L-tyrosine into peptides. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(BUTYRYLAMINO)-2,4,6-TRIIODOBENZYL]BUTYRIC ACID](/img/structure/B32397.png)